molecular formula C16H12BrNO2S B2391357 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile CAS No. 811826-58-1

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Cat. No. B2391357
CAS RN: 811826-58-1
M. Wt: 362.24
InChI Key: DZOQUROEMDVABD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound with a unique structure. It is a member of the family of compounds known as sulfonylprop-2-enenitriles, which are used in various scientific research applications.

Scientific Research Applications

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile has a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as sulfonamides, amides, and thiophenes, as well as in the synthesis of polymers materials. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. Additionally, it has been used in the synthesis of organic dyes, as well as in the synthesis of fluorescent probes.

Mechanism of Action

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound that is capable of undergoing a variety of chemical reactions. It has been shown to undergo nucleophilic substitution reactions, as well as nucleophilic addition reactions. Additionally, it has been shown to undergo oxidation reactions, as well as reduction reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the cytochrome P450 enzyme system, as well as an inhibitory effect on the activity of various enzymes involved in metabolism. Additionally, it has been found to have an inhibitory effect on the activity of various transport proteins, as well as an inhibitory effect on the activity of various receptors.

Advantages and Limitations for Lab Experiments

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile has a variety of advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable under a variety of conditions, making it ideal for a variety of experiments. On the other hand, it is relatively expensive to purchase, making it a less than ideal choice for experiments with a limited budget. Additionally, it has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile. One potential direction is the development of more efficient synthesis methods. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of pharmaceuticals and other organic compounds. Furthermore, research could be conducted to explore the potential applications of this compound in the synthesis of polymers materials. Finally, research could be conducted to explore the potential applications of this compound in the synthesis of fluorescent probes.

Synthesis Methods

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can be synthesized in a three-step process. The first step involves the reaction of 4-bromophenylsulfonyl chloride with 4-methylphenylsulfonyl chloride, resulting in the formation of 3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. The second step involves the reaction of the product with sodium hydroxide, resulting in the formation of the desired compound. The third step involves the reaction of the compound with hydrochloric acid, resulting in the formation of this compound.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-12-2-8-15(9-3-12)21(19,20)16(11-18)10-13-4-6-14(17)7-5-13/h2-10H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQUROEMDVABD-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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